molecular formula C16H21N3O3S2 B2773433 2,4-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine CAS No. 2034617-32-6

2,4-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine

Cat. No.: B2773433
CAS No.: 2034617-32-6
M. Wt: 367.48
InChI Key: BEPJRFLWHFVKKR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
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Biological Activity

2,4-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a sulfonyl-piperidine moiety and additional methyl groups. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S, with a molecular weight of approximately 320.41 g/mol. The structural characteristics contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, piperidine derivatives have been shown to possess antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . The sulfonyl group enhances the compound's interaction with bacterial enzymes, potentially inhibiting their function.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further investigation in cancer therapy .

Hypoglycemic Effects

Similar compounds have demonstrated hypoglycemic activity, suggesting that this compound could also influence glucose metabolism. This effect is particularly relevant for the development of treatments for type 2 diabetes mellitus .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to the active sites of enzymes like DHODH, the compound may prevent substrate access and subsequent enzymatic reactions.
  • Interaction with Cellular Targets : The presence of the piperidine and thiophene groups may facilitate interactions with cellular membranes or specific receptors, leading to altered cellular signaling pathways.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which can mitigate oxidative stress in cells and contribute to their therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .

CompoundMIC (µg/mL)Target Strain
Compound A15E. coli
Compound B10Staphylococcus aureus
Test Compound5Pseudomonas aeruginosa

Study 2: Inhibition of Dihydroorotate Dehydrogenase

In vitro assays demonstrated that the compound effectively inhibited DHODH activity in human cell lines, leading to decreased cell proliferation rates. This suggests potential applications in cancer therapy where rapid cell division is a hallmark .

Properties

IUPAC Name

2,4-dimethyl-6-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-11-10-15(18-13(3)17-11)22-14-6-8-19(9-7-14)24(20,21)16-5-4-12(2)23-16/h4-5,10,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPJRFLWHFVKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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